(2R)-2-Pyrazin-2-ylpropan-1-ol
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Overview
Description
(2R)-2-Pyrazin-2-ylpropan-1-ol: is a chiral organic compound with a pyrazine ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Pyrazin-2-ylpropan-1-ol typically involves the reaction of pyrazine with a suitable chiral precursor. One common method is the asymmetric reduction of 2-pyrazinylpropanone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Pyrazin-2-ylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products:
Oxidation: Formation of 2-pyrazinylpropanone or 2-pyrazinylpropanoic acid.
Reduction: Formation of 2-pyrazinylpropane.
Substitution: Formation of 2-pyrazinylpropyl halides or amines.
Scientific Research Applications
Chemistry: (2R)-2-Pyrazin-2-ylpropan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its chiral nature allows for the design of enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (2R)-2-Pyrazin-2-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active site residues, while the pyrazine ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
(2S)-2-Pyrazin-2-ylpropan-1-ol: The enantiomer of (2R)-2-Pyrazin-2-ylpropan-1-ol with similar chemical properties but different biological activity.
2-Pyrazinylpropanone: A ketone derivative with different reactivity and applications.
2-Pyrazinylpropanoic acid: An oxidized form with distinct chemical behavior and uses.
Uniqueness: this compound is unique due to its chiral nature, which allows for the creation of enantiomerically pure compounds. This property is crucial in the development of pharmaceuticals, as the biological activity of enantiomers can differ significantly. The compound’s ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
(2R)-2-pyrazin-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSUKLLBZGNVGD-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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